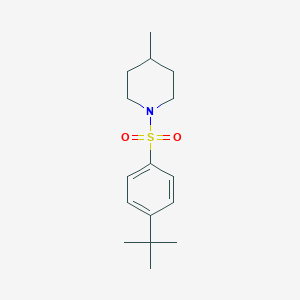![molecular formula C22H23N3O3 B241655 Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate, commonly known as EMAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EMAQ is a quinolinecarboxylate derivative that has shown promising results in various studies, making it an interesting compound for further research.
Mécanisme D'action
The mechanism of action of EMAQ involves the inhibition of various enzymes and signaling pathways, which play crucial roles in various cellular processes. Studies have shown that EMAQ inhibits the activity of tyrosine kinases, which play crucial roles in various signaling pathways, including the MAPK and PI3K/AKT pathways. Additionally, EMAQ has also been shown to inhibit the activity of topoisomerases, which play crucial roles in DNA replication and repair.
Biochemical and Physiological Effects:
EMAQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. Additionally, EMAQ has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EMAQ has various advantages and limitations for lab experiments. One of the advantages of EMAQ is its high bioavailability and low toxicity, making it a promising drug candidate. Additionally, EMAQ has also been shown to cross the blood-brain barrier, making it a potential drug delivery system. However, one of the limitations of EMAQ is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are various future directions for the research on EMAQ. One of the future directions is to investigate the potential of EMAQ as a drug candidate for the treatment of cancer and other diseases. Additionally, future research could focus on the development of new methods for the synthesis and purification of EMAQ, as well as the investigation of its mechanism of action and its effects on various biochemical pathways. Finally, future research could also focus on the development of new drug delivery systems based on EMAQ, due to its ability to cross the blood-brain barrier.
Méthodes De Synthèse
The synthesis of EMAQ involves the reaction of 4-(4-morpholinyl)aniline and ethyl 3-oxo-4-quinolinecarboxylate in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, esterification. The resulting product is EMAQ, which can be purified using various methods, including column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
EMAQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, EMAQ has been investigated for its potential as an anticancer agent. Studies have shown that EMAQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, EMAQ has also been studied for its potential as an anti-inflammatory and analgesic agent.
In biochemistry, EMAQ has been studied for its mechanism of action and its effects on various biochemical pathways. Studies have shown that EMAQ inhibits the activity of various enzymes, including tyrosine kinases and topoisomerases, which play crucial roles in various cellular processes. Additionally, EMAQ has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/AKT pathways.
In pharmacology, EMAQ has been studied for its potential as a drug candidate. Studies have shown that EMAQ has good pharmacokinetic properties, including high bioavailability and low toxicity, making it a promising drug candidate. Additionally, EMAQ has also been studied for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier.
Propriétés
Formule moléculaire |
C22H23N3O3 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
ethyl 4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-2-28-22(26)19-15-23-20-6-4-3-5-18(20)21(19)24-16-7-9-17(10-8-16)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
Clé InChI |
YFUOAISWAWACPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)N4CCOCC4 |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)

![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)
![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)




